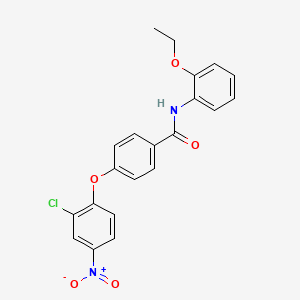![molecular formula C21H32N4O2 B5038056 1-ethyl-4-{3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5038056.png)
1-ethyl-4-{3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanoyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine exists in two tautomeric forms, with the molecular formula C4H10N2 . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
Piperazine can be synthesized by the reaction of diethanolamine with ethylene oxide, followed by ammonolysis of the resulting ethylene glycol bis(β-hydroxyethyl)ether . Pyridine can be synthesized by the Chichibabin synthesis, a method for synthesizing pyridine rings .Molecular Structure Analysis
The piperazine ring is a saturated analog of pyridine, and the two nitrogen atoms are equivalent and interchangeable. Pyridine is a planar molecule, and the nitrogen atom is sp2 hybridized .Chemical Reactions Analysis
Piperazine can undergo reactions typical of other secondary amines, although the second amino group confers increased reactivity . Pyridine is used as a base in chemical reactions, and it can be easily protonated to give pyridinium, a conjugate acid .Mecanismo De Acción
Direcciones Futuras
The future directions for research into “1-ethyl-4-{3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanoyl}piperazine” would likely depend on its observed biological activity. Piperazine and pyridine derivatives are a rich field of study, with potential applications in medicinal chemistry and drug design .
Propiedades
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-2-23-12-14-25(15-13-23)20(26)6-5-18-7-10-24(11-8-18)21(27)16-19-4-3-9-22-17-19/h3-4,9,17-18H,2,5-8,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVPRMXNOGJGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
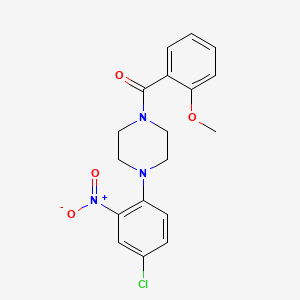
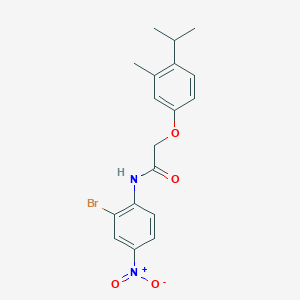
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide](/img/structure/B5038010.png)
![N'-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B5038023.png)
![1-[5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone](/img/structure/B5038031.png)
![4-methoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5038039.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5038048.png)

![2,2-bis(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B5038058.png)
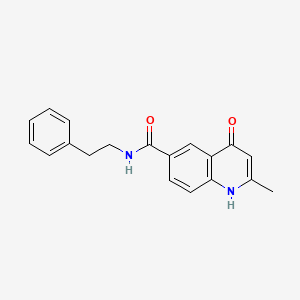
![5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5038072.png)
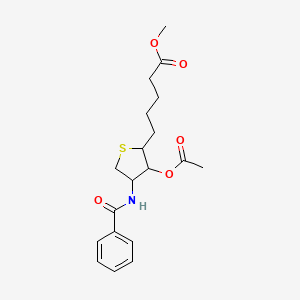
![1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B5038079.png)
